(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide
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Overview
Description
(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of this compound, featuring a benzothiazole core with fluorine and methoxy substituents, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by reacting 2-aminothiophenol with an appropriate carboxylic acid or its derivative under acidic conditions.
Introduction of the Fluorine Substituent: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Formation of the Ylidene Group: The ylidene group is formed by reacting the benzothiazole derivative with an aldehyde or ketone under basic conditions.
Introduction of the Methoxy Groups: The methoxy groups are introduced via methylation using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the ylidene group to an alkane.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, dichloromethane.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alkanes.
Substitution: Amino or thio derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential antimicrobial and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development and therapeutic applications.
Medicine
In medicine, the compound is investigated for its potential use as a therapeutic agent. Its anticancer and antimicrobial properties are of particular interest, and it may serve as a lead compound for the development of new drugs.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it valuable for various applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets in cells. The compound may inhibit the activity of enzymes or receptors involved in critical biological pathways, leading to its observed biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or inducing apoptosis. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
6-Bromobenzo[d]thiazol-2(3H)-one: Known for its cytotoxic and antibacterial activities.
4-Fluorobenzo[d]thiazol-2(3H)-one: Used in various chemical reactions and known for its unique properties.
Thiazolo[5,4-d]thiazoles: Promising building blocks in the synthesis of semiconductors for plastic electronics.
Uniqueness
(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide stands out due to its unique combination of substituents, which confer distinct biological and chemical properties. The presence of both fluorine and methoxy groups enhances its reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3S/c1-4-21-16-14(19)6-5-7-15(16)25-18(21)20-17(22)11-8-12(23-2)10-13(9-11)24-3/h5-10H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLXDSYPEVWKEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC(=CC(=C3)OC)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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